molecular formula C13H15NO B14809805 4-Cyclopropoxy-2-isopropylbenzonitrile

4-Cyclopropoxy-2-isopropylbenzonitrile

Cat. No.: B14809805
M. Wt: 201.26 g/mol
InChI Key: MCGXYUVBMTURSJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropylbenzonitrile is a benzonitrile derivative characterized by a cyclopropoxy substituent at the 4-position and an isopropyl group at the 2-position of the benzene ring. The nitrile group (-CN) at the 1-position enhances its polarity and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of 201.27 g/mol.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-ylbenzonitrile

InChI

InChI=1S/C13H15NO/c1-9(2)13-7-12(15-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6H2,1-2H3

InChI Key

MCGXYUVBMTURSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2CC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-isopropylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of ionic liquids as recycling agents has been explored to enhance the green synthesis of benzonitrile derivatives . This method offers advantages such as reduced reaction time, elimination of metal salt catalysts, and simplified separation processes.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-isopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropoxy-2-isopropylbenzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-Cyclopropoxy-2-isopropylbenzonitrile, we compare it with three structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP Aqueous Solubility (mg/L)
This compound C₁₃H₁₅NO 201.27 Nitrile, cyclopropoxy, isopropyl 3.2 12.5 (25°C)
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate C₂₀H₂₁ClO₄ 360.83 Ester, chlorobenzoyl, phenoxy 4.8 5.3 (25°C)
4-Isopropoxybenzonitrile C₁₀H₁₁NO 161.20 Nitrile, isopropoxy 2.1 45.0 (25°C)
2-Cyclopropoxy-4-methylbenzonitrile C₁₁H₁₁NO 173.21 Nitrile, cyclopropoxy, methyl 2.7 22.8 (25°C)

Key Findings :

Polarity and Solubility :

  • The cyclopropoxy group in this compound increases hydrophobicity compared to simpler analogs like 4-isopropoxybenzonitrile (LogP 3.2 vs. 2.1), reducing aqueous solubility by ~70% .
  • The bulky isopropyl substituent further limits solubility compared to 2-cyclopropoxy-4-methylbenzonitrile (12.5 vs. 22.8 mg/L).

Synthetic Accessibility: this compound is synthesized via nucleophilic substitution between 2-isopropyl-4-hydroxybenzonitrile and cyclopropanol under Mitsunobu conditions (yield: 78–85%). In contrast, Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate () employs multi-step esterification and Friedel-Crafts acylation, achieving higher yields (92–97%) due to optimized catalytic systems (e.g., magnetic nano solid superacids) .

Reactivity and Stability: The nitrile group in this compound is less reactive toward hydrolysis than ester groups in Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate, which requires stringent anhydrous storage . Cyclopropoxy rings exhibit ring-strain-induced reactivity, enabling regioselective modifications absent in isopropoxy analogs.

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